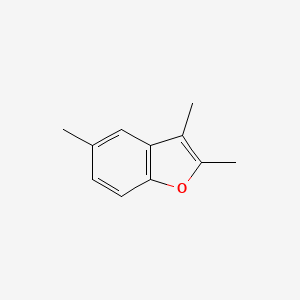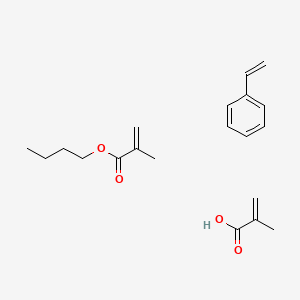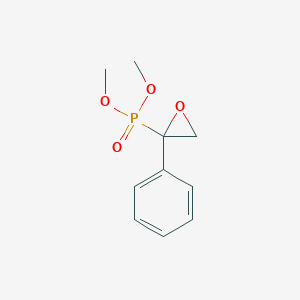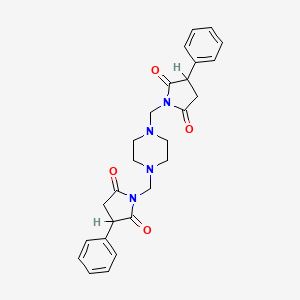
2,2',3,3',5,5',6,6'-Octachloro-4,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine is a highly chlorinated derivative of bipyridine. This compound is characterized by the presence of eight chlorine atoms attached to the bipyridine core. It is known for its stability and resistance to degradation, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine typically involves the chlorination of bipyridine derivatives. One common method is the direct chlorination of 4,4’-bipyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where bipyridine is continuously fed into a reactor along with chlorine gas. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution: Products with various functional groups replacing the chlorine atoms.
Reduction: Less chlorinated bipyridine derivatives.
Oxidation: Compounds with higher oxidation states, potentially forming bipyridine N-oxides.
Wissenschaftliche Forschungsanwendungen
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential effects on biological systems due to its stability and resistance to degradation.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of chlorinated bipyridines.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine involves its interaction with various molecular targets. The chlorine atoms can participate in halogen bonding, affecting the compound’s binding affinity to different targets. The pathways involved may include disruption of cellular processes and interference with enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl: Another highly chlorinated compound with similar stability and resistance to degradation.
2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl: Differing in the position of chlorine atoms, affecting its chemical properties and reactivity.
Uniqueness
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it particularly resistant to degradation, making it a valuable compound for long-term studies and applications.
Eigenschaften
CAS-Nummer |
18725-60-5 |
|---|---|
Molekularformel |
C10Cl8N2 |
Molekulargewicht |
431.7 g/mol |
IUPAC-Name |
2,3,5,6-tetrachloro-4-(2,3,5,6-tetrachloropyridin-4-yl)pyridine |
InChI |
InChI=1S/C10Cl8N2/c11-3-1(4(12)8(16)19-7(3)15)2-5(13)9(17)20-10(18)6(2)14 |
InChI-Schlüssel |
OGCGGUYZEXYVDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)C2=C(C(=NC(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


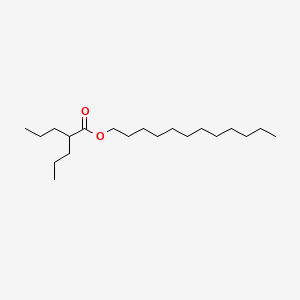
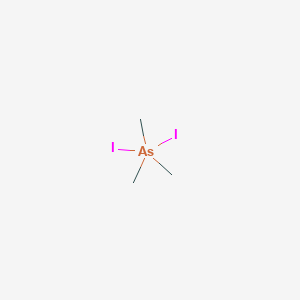
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
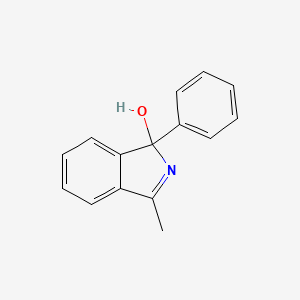
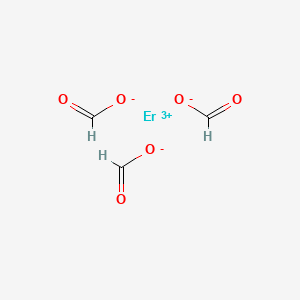
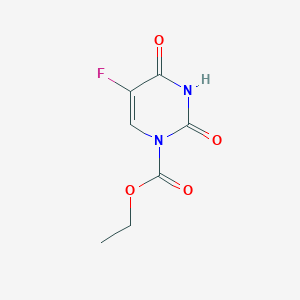
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)

